REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.[C:16]1(=[O:22])O[C:19](=[O:20])[CH:18]=[CH:17]1.[C:23]([O-:26])(=O)[CH3:24].[Na+].[C:28](OC(=O)C)(=[O:30])[CH3:29]>CC(C)=O>[CH:14]1[C:9]([CH2:8][C:5]2[CH:4]=[CH:3][C:2]([N:1]3[C:23](=[O:26])[CH:24]=[CH:29][C:28]3=[O:30])=[CH:7][CH:6]=2)=[CH:10][CH:11]=[C:12]([N:15]2[C:16](=[O:22])[CH:17]=[CH:18][C:19]2=[O:20])[CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
198.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)CC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
196.2 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The flask is stirred for 2 hours at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to 60° C. for 2-3 hours
|
Duration
|
2.5 (± 0.5) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |